4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-5(4(2-12)10-11)7(13)9-3-8-6/h2-3H,1H3,(H,8,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTLESYPLOLRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)C=O)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its role as an epidermal growth factor receptor (EGFR) inhibitor, its potential in cancer therapy, and other notable pharmacological properties.
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 315-30-0 |
| IUPAC Name | This compound |
Anti-Cancer Properties
Recent studies have highlighted the compound's potential as an EGFR inhibitor. The following findings illustrate its efficacy:
- In Vitro Anti-Proliferative Activity : The compound has shown significant anti-proliferative effects against various cancer cell lines, notably A549 (lung cancer) and HCT-116 (colon cancer). For instance, derivatives of pyrazolo[3,4-d]pyrimidines demonstrated IC50 values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells respectively .
- Kinase Inhibition : The most potent derivatives exhibited IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating a strong selectivity for these targets .
- Mechanism of Action : Flow cytometric analyses revealed that the compound induces apoptosis and arrests the cell cycle at S and G2/M phases. It also significantly increases the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling .
Other Pharmacological Activities
Beyond its anti-cancer properties, this compound has been noted for other biological activities:
- Xanthine Oxidase Inhibition : This compound acts as a xanthine oxidase inhibitor, which decreases uric acid production. This property is particularly relevant in treating conditions like gout .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to confirm these effects.
Case Study 1: EGFR Inhibition
A study published in August 2022 synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-cancer activities. Compound 12b emerged as a lead candidate with significant potency against both wild-type and mutant EGFRs. The study utilized molecular docking techniques to confirm binding affinities and elucidate mechanisms of action .
Case Study 2: Xanthine Oxidase Inhibition
Research conducted on the inhibition of xanthine oxidase demonstrated that variations of this compound effectively reduce uric acid levels in vitro. This suggests potential therapeutic applications in hyperuricemia management .
Scientific Research Applications
Enzyme Inhibition
One of the significant applications of 4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde is its role as an inhibitor of xanthine oxidase , an enzyme involved in uric acid production. By inhibiting this enzyme, the compound can help manage conditions like gout and hyperuricemia by reducing uric acid levels in the body .
Phosphodiesterase Inhibition
Recent studies have indicated that certain derivatives of pyrazolo[3,4-d]pyrimidines exhibit selective inhibition of phosphodiesterase type 2 (PDE2). PDE2 plays a crucial role in regulating cyclic nucleotides (cAMP and cGMP) which are vital for various cellular processes including neuronal signaling. Inhibitors of PDE2 have potential therapeutic implications for treating neurodegenerative diseases and psychiatric disorders such as schizophrenia and depression .
Case Study: Neuroprotective Effects
A study highlighted the neuroprotective effects of pyrazolo[3,4-d]pyrimidines on neuronal cells subjected to oxidative stress. The compound demonstrated the ability to enhance cell survival and reduce apoptosis through modulation of intracellular signaling pathways involving cAMP and cGMP. This suggests a potential application in neuroprotection against conditions like Alzheimer's disease .
Research on Anticancer Properties
Another area of investigation involves the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. Research has shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The ability to selectively target cancer cells while sparing normal cells presents a promising avenue for cancer therapy .
Summary of Applications
| Application Area | Description |
|---|---|
| Xanthine Oxidase Inhibition | Reduces uric acid levels; potential treatment for gout and hyperuricemia. |
| PDE2 Inhibition | Affects neuronal signaling; potential treatment for neurodegenerative diseases and psychiatric disorders. |
| Neuroprotection | Enhances survival of neuronal cells under stress; implications for Alzheimer's disease treatment. |
| Anticancer Properties | Induces apoptosis in cancer cells; potential for targeted cancer therapy. |
Comparison with Similar Compounds
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
This compound, reported by Abass et al. (2010), shares a pyrazolo-pyrimidine core but differs in substituents and reactivity. Key distinctions include:
- Structural Features : The presence of a pyrido[1,2-a]pyrimidine ring instead of a methyl-substituted pyrazolo[3,4-d]pyrimidine.
- Reactivity: Forms enaminones, Schiff bases, and hydrazinomethylenediketones via nucleophilic condensation, leading to cyclized products like pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .
- In contrast, the 4c compound has demonstrated validated anti-cancer effects in preclinical models .
Other Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are a well-studied class of kinase inhibitors. Notable examples include:
- Hck Inhibitors : Tintori et al. (2013) identified pyrazolo[3,4-d]pyrimidines targeting Hck, a SFK involved in leukemia and HIV pathogenesis. These compounds show sub-micromolar IC50 values but lack specificity compared to the 4c compound, which selectively targets Fyn .
- ATP-Competitive SFK Inhibitors : The 4c compound’s EC50 values (2.5–15 µM) in hematological cell lines are comparable to other SFK inhibitors (e.g., dasatinib, bosutinib) but with a unique apoptosis-inducing profile in NK and CML models .
Functional Comparison with Broader Kinase Inhibitors
BCR-ABL Inhibitors (e.g., Imatinib)
MDM2 Antagonists (e.g., Nutlin-3a)
- Mechanism : Restore p53 function in TP53-wildtype cancers.
- Contrast : The 4c compound acts independently of p53 status, making it effective in p53-mutant malignancies like Burkitt’s lymphoma .
Pharmacological Data and Efficacy
Table 1. EC50 Values of the 4c Compound in Hematological Cell Lines
| Cell Line | 24 h (µM) | 48 h (µM) | 72 h (µM) |
|---|---|---|---|
| Jurkat (T-cell ALL) | 4.0 | 4.0 | 4.0 |
| SKMM1 (Myeloma) | 7.7 | 6.2 | 5.8 |
| Jurl-MK1 (NK Leukemia) | >15 | 2.5 | 2.5 |
| NB-4 (AML) | >15 | 7.2 | 5.9 |
Q & A
Q. Advanced Research Focus
- Catalytic Systems : FeCl₃·6H₂O (0.2 mmol) in ionic liquids (e.g., [bmim][BF₄]) enhances cyclocondensation efficiency at 80°C, reducing reaction time from 12h to 4h .
- Microwave Assistance : Shortens reaction times for formylation steps (e.g., 30 minutes vs. 6h under conventional heating) while maintaining >90% purity .
- Workup Protocols : Gradient recrystallization (acetonitrile/ethanol) isolates the product from unreacted starting materials, improving yield by 15–20% .
What mechanistic insights explain the reactivity of the aldehyde group in further functionalization?
Advanced Research Focus
The aldehyde’s electrophilicity drives key transformations:
- Nucleophilic Additions : Reacts with amines (e.g., hydrazine) to form Schiff bases, critical for generating pyrazolo-pyrimidine hybrids .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(OAc)₂ and K₂CO₃ in DMF/H₂O (80°C), achieving >75% conversion .
- Steric Effects : The methyl group at position 1 hinders electrophilic substitution at position 4, favoring regioselective modifications at the aldehyde .
How do computational studies enhance understanding of this compound’s reactivity?
Q. Advanced Research Focus
- Reaction Pathway Modeling : DFT studies (Gaussian 09) map energy profiles for formylation steps, identifying rate-limiting transitions (e.g., POCl₃-mediated activation) .
- Docking Simulations : Predict binding affinities of derivatives (e.g., pyrazolo-pyrimidine-urea hybrids) with biological targets, guiding anti-inflammatory drug design .
- Solvent Effects : COSMO-RS simulations correlate solvent polarity with reaction kinetics, explaining yield variations in acetonitrile vs. THF .
What are the challenges in scaling up synthetic protocols while maintaining regiochemical control?
Q. Advanced Research Focus
- Batch vs. Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic steps (e.g., bromination), reducing decomposition byproducts by 30% .
- Catalyst Recycling : Immobilized FeCl₃ on silica gel allows reuse for 5 cycles without significant activity loss, critical for cost-effective scale-up .
- Regiochemical Monitoring : In-line FTIR tracks intermediate formation (e.g., enol intermediates) to adjust reagent stoichiometry dynamically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
